4-bromo-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic compound that belongs to the class of N-(1,3,4-oxadiazol-2-yl)benzamides. This compound is notable for its potential applications in medicinal chemistry, particularly as an antimicrobial agent. The presence of the oxadiazole ring and the bromo substituent contribute to its biological activity and structural properties.
The compound can be synthesized through various chemical reactions involving starting materials that include bromoanilines and oxadiazole derivatives. It has been studied for its antimicrobial properties against resistant bacterial strains, particularly methicillin-resistant Staphylococcus aureus (MRSA) .
4-bromo-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is classified as a halogenated benzamide with a heterocyclic oxadiazole moiety. Its structure allows it to interact with biological targets, making it a candidate for drug development.
The synthesis of 4-bromo-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the following steps:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product. Techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed for monitoring the reaction progress and characterizing the product.
The molecular formula of 4-bromo-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is . The compound features:
Key structural data include:
Spectroscopic data (NMR and mass spectrometry) can provide insights into the arrangement of atoms within the molecule.
The compound can participate in various chemical reactions including:
Reactions should be conducted under controlled environments to prevent side reactions or degradation of sensitive functional groups.
The mechanism of action for 4-bromo-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with bacterial targets:
Minimum inhibitory concentrations (MICs) against MRSA have been reported as low as 0.25 μg/mL, indicating potent antibacterial activity.
Safety data sheets indicate necessary precautions due to potential toxicity upon exposure .
The primary applications of 4-bromo-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide include:
CAS No.: 109434-24-4
CAS No.: 10484-09-0
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 75023-40-4